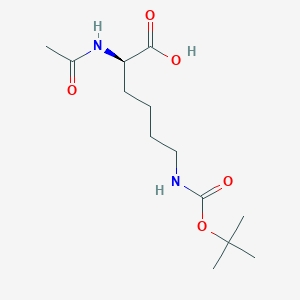
n5-((5-Bromothiophen-2-yl)methyl)-n2,n2-dimethylpyridine-2,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N5-((5-Bromothiophen-2-yl)methyl)-N2,N2-dimethylpyridine-2,5-diamine is a complex organic compound that features a bromothiophene moiety attached to a dimethylpyridine diamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N5-((5-Bromothiophen-2-yl)methyl)-N2,N2-dimethylpyridine-2,5-diamine typically involves multi-step organic reactions. One common method includes the bromination of thiophene followed by a coupling reaction with a pyridine derivative. The reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
N5-((5-Bromothiophen-2-yl)methyl)-N2,N2-dimethylpyridine-2,5-diamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.
Aplicaciones Científicas De Investigación
N5-((5-Bromothiophen-2-yl)methyl)-N2,N2-dimethylpyridine-2,5-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of N5-((5-Bromothiophen-2-yl)methyl)-N2,N2-dimethylpyridine-2,5-diamine involves its interaction with specific molecular targets. The bromothiophene moiety can engage in π-π stacking interactions, while the pyridine diamine structure can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(5-Bromothiophen-2-yl)methyl]-N-methylamine
- N-[(5-Bromothiophen-2-yl)methyl]cyclopropanamine
- N-[(5-Bromothiophen-2-yl)methyl]cyclobutanecarboxamide
Uniqueness
N5-((5-Bromothiophen-2-yl)methyl)-N2,N2-dimethylpyridine-2,5-diamine is unique due to its combination of a bromothiophene moiety with a dimethylpyridine diamine structure. This unique combination imparts specific chemical and physical properties that make it suitable for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H14BrN3S |
|---|---|
Peso molecular |
312.23 g/mol |
Nombre IUPAC |
5-N-[(5-bromothiophen-2-yl)methyl]-2-N,2-N-dimethylpyridine-2,5-diamine |
InChI |
InChI=1S/C12H14BrN3S/c1-16(2)12-6-3-9(7-15-12)14-8-10-4-5-11(13)17-10/h3-7,14H,8H2,1-2H3 |
Clave InChI |
OWNKMRVHYCJMAM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC=C(C=C1)NCC2=CC=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14893436.png)
![2-[(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893438.png)


![2,2-Difluoro-2-(1,4-dioxaspiro[4.5]decan-8-yl)ethan-1-amine](/img/structure/B14893460.png)




